molecular formula C15H21N B11892339 N-Phenethyl-2-norbornanamine CAS No. 4935-80-2

N-Phenethyl-2-norbornanamine

Cat. No.: B11892339
CAS No.: 4935-80-2
M. Wt: 215.33 g/mol
InChI Key: UOJWJKSWEPSVQD-UHFFFAOYSA-N
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Description

N-Phenethyl-2-norbornanamine is an organic compound with the molecular formula C15H21N. It is a derivative of norbornane, a bicyclic hydrocarbon, and phenethylamine, a compound commonly found in nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-2-norbornanamine typically involves the reaction of norbornene with phenethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of reactants to the desired product. The use of continuous flow reactors can also enhance the production efficiency by allowing for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-2-norbornanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products Formed

Mechanism of Action

The mechanism of action of N-Phenethyl-2-norbornanamine involves its interaction with specific molecular targets in the body. It is known to bind to trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates monoamine neurotransmission, affecting various physiological processes such as mood, stress, and voluntary movement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as TAAR1 and VMAT2, differentiates it from other similar compounds and highlights its potential for therapeutic applications .

Properties

CAS No.

4935-80-2

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N-(2-phenylethyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C15H21N/c1-2-4-12(5-3-1)8-9-16-15-11-13-6-7-14(15)10-13/h1-5,13-16H,6-11H2

InChI Key

UOJWJKSWEPSVQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NCCC3=CC=CC=C3

Origin of Product

United States

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